![molecular formula C16H22ClNO2 B4620213 1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related naphthyl compounds involves various strategies, including the use of small lipophilic groups such as methoxyl, methyl, or chloro in specific positions on the naphthalene ring to enhance activity. For instance, compounds like 4-(6-methoxy-2-naphthyl)butan-2-one have been synthesized and tested for their anti-inflammatory activity, demonstrating the importance of precise structural modifications (Goudie et al., 1978).
Molecular Structure Analysis
The molecular structure of naphthyl-related compounds is critical for their function. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, characterized by X-ray diffraction, reveal diverse conformations that impact their chemical behavior and interaction with biological targets (Nitek et al., 2020).
Chemical Reactions and Properties
Naphthyl compounds undergo various chemical reactions, including substitutions and ligand-coupling reactions, which are influenced by their structural features. For example, 1-(alkyl- or aryl-sulfinyl)naphthalenes show substitution reactions upon treatment with Grignard reagents, leading to atropisomeric 1,1'-binaphthyls with significant enantiomeric excesses (Baker et al., 1995).
Physical Properties Analysis
The physical properties of naphthyl compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential as a drug or in material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding the applications and behavior of naphthyl-related compounds in chemical reactions and biological systems. The synthesis and characterization of naphthyl derivatives provide insights into their chemical properties and potential applications (Patil et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride is a compound with potential relevance in various chemical synthesis processes. For instance, similar naphthyl derivatives have been synthesized and evaluated for their anti-inflammatory activities, such as in the case of 4-(6-Methoxy-2-naphthyl)butan-2-one analogues, which have shown significant results in anti-inflammatory assessments using the cotton pellet granuloma method (Goudie et al., 1978). This suggests that structurally related compounds like 1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride could also exhibit similar pharmacological properties, warranting further investigation into their synthesis and functional activities.
Potential Pharmacological Applications
Compounds with a structure similar to 1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride have been explored for their potential cardioselective properties. Studies on a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols have demonstrated varying degrees of cardioselectivity, influenced by the nature of the amino group substituent and the presence of specific substituents in the aryloxy ring (Rzeszotarski et al., 1983). This indicates that modifications to the amino and aryloxy components of compounds like 1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride could yield new insights into the development of cardioselective beta-adrenoceptor blocking agents.
Interaction with Biological Molecules
The interaction of naphthyl derivatives with biological molecules, such as DNA, is another area of interest. For example, certain naphthoquinone derivatives have been studied for their antibacterial and modulatory activities, demonstrating the potential of these compounds to interact with bacterial DNA and influence antibiotic efficacy (Figueredo et al., 2020). This suggests that 1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride and similar compounds could be explored for their interactions with DNA and potential applications in modulating bacterial resistance to antibiotics.
properties
IUPAC Name |
1-[(2-ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-3-19-16-9-8-13-6-4-5-7-14(13)15(16)11-17-10-12(2)18;/h4-9,12,17-18H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEVCCCLTFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCC(C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

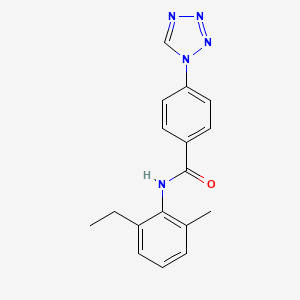
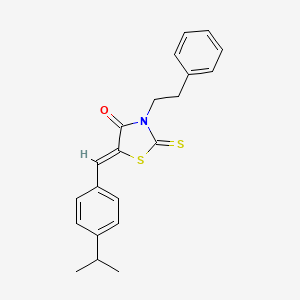
![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
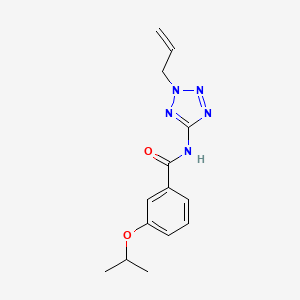
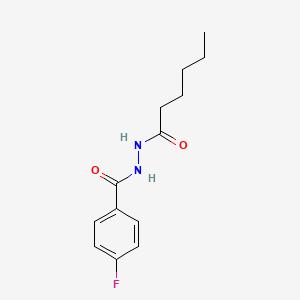
![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)
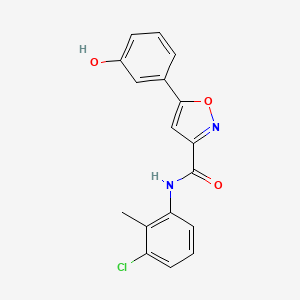
![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)